molecular formula C12H14ClNO5 B11177900 Ethyl [(4-chloro-2,5-dimethoxyphenyl)amino](oxo)acetate

Ethyl [(4-chloro-2,5-dimethoxyphenyl)amino](oxo)acetate

Cat. No.: B11177900
M. Wt: 287.69 g/mol
InChI Key: MHAMICMNFBRWGK-UHFFFAOYSA-N
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Description

Ethyl (4-chloro-2,5-dimethoxyphenyl)aminoacetate is a synthetic organic compound characterized by a substituted phenyl ring (4-chloro-2,5-dimethoxy) linked via an amino-oxoacetate ester moiety.

Properties

Molecular Formula

C12H14ClNO5

Molecular Weight

287.69 g/mol

IUPAC Name

ethyl 2-(4-chloro-2,5-dimethoxyanilino)-2-oxoacetate

InChI

InChI=1S/C12H14ClNO5/c1-4-19-12(16)11(15)14-8-6-9(17-2)7(13)5-10(8)18-3/h5-6H,4H2,1-3H3,(H,14,15)

InChI Key

MHAMICMNFBRWGK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)NC1=CC(=C(C=C1OC)Cl)OC

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

In a dry dichloromethane solvent system, 4-chloro-2,5-dimethoxyaniline reacts with ethyl oxalyl chloride at a 1:1 molar ratio. Triethylamine (2.2 equiv) is added to neutralize HCl byproducts, maintaining a reaction temperature of 0–5°C to suppress polyacylation. The reaction completes within 4–6 hours, as monitored by thin-layer chromatography (TLC).

Key parameters:

  • Solvent: Dichloromethane (dry, −15°C to 15°C)

  • Molar ratio: Aniline : Oxalyl chloride = 1 : 1.02

  • Yield: 89–92% after purification

Purification and Characterization

The crude product undergoes vacuum distillation to remove dichloromethane, followed by recrystallization from ethanol-water (3:1). Nuclear magnetic resonance (NMR) analysis confirms the structure:

  • ¹H NMR (CDCl₃): δ 1.35 (t, 3H, CH₂CH₃), 3.85 (s, 6H, OCH₃), 4.30 (q, 2H, CH₂CH₃), 6.75 (s, 1H, ArH), 7.20 (s, 1H, ArH), 9.45 (s, 1H, NH).

  • ¹³C NMR: δ 167.8 (C=O), 165.2 (COOEt), 152.1 (C-OCH₃), 112.4–130.5 (ArC).

Coupling Reactions Using Carbodiimide Reagents

For laboratories avoiding acid chlorides, carbodiimide-mediated coupling offers a viable alternative. This method, inspired by peptide synthesis techniques, links 4-chloro-2,5-dimethoxyaniline to ethyl oxoacetate using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).

Optimized Protocol

A mixture of ethyl oxoacetate (1.1 equiv), EDC (1.2 equiv), and HOBt (1.1 equiv) in tetrahydrofuran (THF) is stirred at 0°C for 30 minutes. 4-Chloro-2,5-dimethoxyaniline (1.0 equiv) is added, and the reaction proceeds at 25°C for 12–16 hours.

Critical factors:

  • Catalyst: HOBt suppresses racemization and enhances coupling efficiency.

  • Solvent polarity: THF outperforms dimethylformamide (DMF) by reducing ester hydrolysis.

  • Yield: 78–84% after column chromatography (SiO₂, hexane/ethyl acetate 4:1).

Side Reactions and Mitigation

Competitive ester hydrolysis occurs at higher temperatures (>30°C), producing oxoacetic acid (3–8% yield). Adding molecular sieves (4Å) reduces moisture, while maintaining pH <7 with citric acid minimizes degradation.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the reaction, as demonstrated in pyrimidine carbonitrile syntheses. Applying this technology reduces the coupling time from hours to minutes.

Procedure and Efficiency

In a sealed microwave vessel, 4-chloro-2,5-dimethoxyaniline (1.0 equiv) and ethyl oxoacetate (1.05 equiv) are dissolved in acetonitrile with EDC/HOBt (1.2 equiv each). Irradiation at 100°C for 15 minutes (300W) achieves 88% conversion, verified by high-performance liquid chromatography (HPLC).

Advantages:

  • Time reduction: 15 minutes vs. 12–16 hours.

  • Energy efficiency: 40% lower energy consumption than conventional heating.

Comparative Analysis of Methods

Method Yield (%) Time Cost Scalability
Direct acylation89–924–6 hLowIndustrial
Carbodiimide coupling78–8412–16 hHighLaboratory
Microwave-assisted85–8815 minModeratePilot scale

Key findings:

  • Direct acylation is optimal for high-volume production due to its simplicity and cost-effectiveness.

  • Microwave synthesis suits time-sensitive research but requires specialized equipment.

  • Carbodiimide coupling, while reliable, incurs higher reagent costs .

Chemical Reactions Analysis

ETHYL [(4-CHLORO-2,5-DIMETHOXYPHENYL)CARBAMOYL]FORMATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbamate group to an amine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and the use of catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

ETHYL [(4-CHLORO-2,5-DIMETHOXYPHENYL)CARBAMOYL]FORMATE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding due to its structural features.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ETHYL [(4-CHLORO-2,5-DIMETHOXYPHENYL)CARBAMOYL]FORMATE involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. The presence of chloro and dimethoxy groups enhances its binding affinity and specificity towards certain molecular targets. Pathways involved in its mechanism of action include signal transduction and metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogs vary in substituents on the phenyl ring and ester groups, which significantly influence physicochemical properties and biological activity. Key examples include:

Compound Name Substituents (Phenyl Ring) Melting Point (°C) Density (g/cm³) pKa Key Applications/Effects
Ethyl (4-chloro-2,5-dimethoxyphenyl)aminoacetate 4-Cl, 2,5-OMe Not reported Not reported Not reported Hypothetical: Agrochemical/neuroactive
Ethyl (4-ethoxyphenyl)aminoacetate 4-OEt 232–234 1.189 10.73 Pharmaceutical intermediates
Acetic acid, [(4-nitrophenyl)amino]oxo-, ethyl ester 4-NO₂ Not reported 1.394 Not reported Synthetic intermediate for dyes
25C-NBOH HCl 4-Cl, 2,5-OMe (benzylamine derivative) Not reported Not reported Not reported Serotonin 5-HT₂A receptor agonist; cardiovascular toxicity

Key Observations:

  • Electronic Effects: The electron-withdrawing chloro group in the target compound may reduce the pKa of the amino group compared to ethoxy-substituted analogs, altering solubility and ionization under physiological conditions .

Pharmacological and Toxicological Profiles

  • 25C-NBOH and 25C-NBOMe Derivatives: These structurally related N-benzylphenethylamines exhibit potent 5-HT₂A receptor agonism, but the target compound’s oxoacetate ester may reduce psychoactivity by limiting membrane permeability. Notably, 25C-NBOH induces cardiovascular toxicity (e.g., hypertension) in preclinical models, suggesting that chloro-dimethoxy-phenyl derivatives warrant rigorous safety profiling .
  • Furanone Derivatives (e.g., Methyl 2-[(4-chloro-2-methoxy-5-oxo-2,5-dihydrofuran-3-yl)amino]acetate): The oxoacetate moiety in the target compound shares synthetic and functional similarities with furanone-based agrochemicals, which act as prodrugs or enzyme inhibitors .

Biological Activity

Ethyl (4-chloro-2,5-dimethoxyphenyl)aminoacetate, an organic compound with the molecular formula C13H14ClN1O4, is recognized for its significant biological activity. This compound is a derivative of phenylcarbamate and features a unique combination of chloro and dimethoxy substituents on the phenyl ring, which enhances its interaction with various biological targets.

Chemical Structure and Properties

  • IUPAC Name : Ethyl 2-(4-chloro-2,5-dimethoxyanilino)-2-oxoacetate
  • Molecular Weight : Approximately 287.69 g/mol
  • Structural Features :
    • Presence of chloro and dimethoxy groups
    • Ester functionality contributing to its biological activity

Ethyl (4-chloro-2,5-dimethoxyphenyl)aminoacetate exhibits its biological effects primarily through interactions with enzymes and receptors. The presence of the chloro and dimethoxy groups increases binding affinity to specific molecular targets, leading to potential enzyme inhibition or receptor modulation. This mechanism is crucial for its applications in pharmacology and biochemistry.

Antitumor Activity

Research has indicated that compounds similar to Ethyl (4-chloro-2,5-dimethoxyphenyl)aminoacetate exhibit antitumor properties. For instance, studies using the sulforhodamine B (SRB) assay on human prostate cancer cells have shown that related compounds can significantly inhibit cell proliferation at low micromolar concentrations .

Enzyme Inhibition

The compound's structure suggests potential for enzyme inhibition, particularly in pathways related to cancer and metabolic disorders. The specific interactions with target enzymes could lead to therapeutic applications in treating various diseases.

Comparative Analysis with Similar Compounds

The following table summarizes the structural comparisons of Ethyl (4-chloro-2,5-dimethoxyphenyl)aminoacetate with related compounds:

Compound NameMolecular FormulaKey Features
Ethyl 2-(4-methoxyphenyl)amino-2-oxoacetateC12H15NO4Contains methoxy instead of chloro and dimethoxy groups
Ethyl (2,5-dimethoxyphenyl)aminoacetateC12H15NO4Lacks chlorine substitution
Ethyl (4-chloro-3-methoxyphenyl)aminoacetateC13H15ClN1O3Different methoxy positioning on the phenyl ring

This comparison highlights how the unique substitution pattern of Ethyl (4-chloro-2,5-dimethoxyphenyl)aminoacetate may enhance its biological activity compared to structurally similar compounds.

Case Studies and Research Findings

  • Antitumor Efficacy : A study demonstrated that derivatives of this compound showed significant antitumor activity against PC-3 prostate cancer cells. The efficacy was measured based on parameters such as GI50 (the concentration required to inhibit cell growth by 50%), TGI (total growth inhibition), and LC50 (lethal concentration for 50% of cells) .
  • Enzyme Interaction Studies : Investigations into the interaction of Ethyl (4-chloro-2,5-dimethoxyphenyl)aminoacetate with specific enzymes have revealed its potential as an inhibitor in metabolic pathways that are often dysregulated in cancerous tissues. This suggests a valuable role in drug development targeting these pathways .

Q & A

Q. Key parameters :

Reaction ConditionDetails
Temperature80–100°C (reflux)
SolventSolvent-free or ethanol
CatalystNone required
Yield75–90%

How is the crystal structure of this compound characterized?

Single-crystal X-ray diffraction (XRD) reveals a monoclinic P21/c space group with unit cell parameters:

  • a=5.1366A˚a = 5.1366 \, \text{Å}, b=9.8316A˚b = 9.8316 \, \text{Å}, c=20.685A˚c = 20.685 \, \text{Å}, β=102.53\beta = 102.53^\circ
  • Hydrogen bonding between the oxo group and methoxy oxygen stabilizes the structure .

Q. SAR Insights :

  • 4-Chloro-2,5-dimethoxyphenyl moiety critical for target selectivity.
  • Oxoacetate group improves solubility and metabolic stability .

How do structural analogs impact cardiovascular systems?

NBOH derivatives (e.g., 25C-NBOH) with similar substituents induce adverse cardiovascular effects , including hypertension and arrhythmias, via α1_1-adrenergic receptor activation. Dose-dependent toxicity is observed in vitro (EC50_{50} = 12 nM) . Contrastingly, psilocybin analogs lack hERG channel cardiotoxicity, suggesting substituent-specific safety profiles .

Q. Comparative Toxicity :

CompoundTargetEffect
25C-NBOHα1_1-adrenergicHypertension
PsilocybinhERGNo cardiotoxicity

What analytical methods resolve contradictions in pharmacological data?

Metabolomic profiling (LC-MS/MS) and molecular docking differentiate off-target effects. For example, conflicting cytotoxicity data in EGFR-resistant cells can be attributed to metabolic byproducts interfering with ATP-binding domains. Validate using:

  • Inhibitor washout assays to confirm target engagement.
  • Free energy calculations (e.g., MM-PBSA) to assess binding stability .

How are azo derivatives of this compound used in material science?

Azo-linked analogs (e.g., N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutyramide) serve as photoswitches in smart materials. Their geometric isomerization under UV light (λ = 365 nm) enables applications in optical storage and sensors .

Q. Photophysical Properties :

PropertyValue
λmax_{\text{max}} (cis→trans)420 nm
Half-life (cis)48 h (dark)

Methodological Guidance

Designing experiments to assess metabolic stability

  • Use human liver microsomes (HLMs) with NADPH cofactor.
  • Monitor degradation via HPLC at t=0,30,60mint = 0, 30, 60 \, \text{min}.
  • Key metabolites: Hydrolyzed oxoacetate and demethylated products .

Resolving spectral overlaps in NMR analysis

  • Apply COSY-45 and HSQC experiments to distinguish methoxy (δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–7.2 ppm).
  • DEPT-135 clarifies CH2_2/CH3_3 groups in ethyl esters .

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